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Compound Name: BI 1265162
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the termination of the BI
1265162 clinical trial. The content is tailored for an audience with a background in biomedical

research and drug development.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the BI 1265162 Phase II clinical trial

(BALANCE-CF™ 1)?

A1: The Phase II clinical trial for BI 1265162, known as BALANCE-CF™ 1, was terminated due

to futility.[1][2][3] An interim analysis of the study data revealed that the drug did not

demonstrate a potential for clinically meaningful benefit in patients with cystic fibrosis (CF).[1]

[3] Specifically, the trial met a pre-defined stopping rule based on the lack of significant

improvement in primary endpoints.[1][3]

Q2: What specific endpoints were assessed, and what were the results that led to the trial's

termination?

A2: The primary endpoints of the BALANCE-CF™ 1 trial were the percentage predicted forced

expiratory volume in 1 second (ppFEV₁) and the lung clearance index (LCI).[1][3] At the interim

futility analysis, the group receiving 200 µg of BI 1265162 twice daily showed a numerical

change in ppFEV₁ of -0.8% and a +2.1 unit change in LCI compared to the placebo group.[1][2]
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[3] These results did not support a relevant clinical effect, leading to the decision to halt the

trial.[1] Even with the inclusion of patients who had been recruited while the interim analysis

was ongoing, the final results for the 200 µg twice-daily dose showed only a +1.5% difference

in ppFEV₁ versus placebo, which was not considered to be a supportive of a relevant clinical

effect.[1][2][3]

Q3: Were there any safety concerns that contributed to the termination of the trial?

A3: No, the termination was not due to safety concerns. BI 1265162 was found to be safe and

well-tolerated in doses up to 200 µg twice daily.[3] Phase I trials in healthy volunteers also

demonstrated that single and multiple doses of BI 1265162 were well tolerated.[4][5] While

some adverse events were reported in the Phase I and II trials, they were generally balanced

between the treatment and placebo groups, and most were of mild to moderate intensity.[4][5]

Q4: What is the mechanism of action of BI 1265162?

A4: BI 1265162 is an inhibitor of the epithelial sodium channel (ENaC).[1][2][4][6] In cystic

fibrosis, the dysfunction of the CFTR protein leads to hyperactivation of ENaC, causing

increased sodium and water absorption from the airway surface. This results in dehydrated

mucus and impaired mucociliary clearance.[7] By inhibiting ENaC, BI 1265162 was intended to

restore airway surface liquid hydration and improve mucociliary clearance in a manner that is

independent of the patient's specific CFTR mutation.[1][2][4]

Quantitative Data Summary
The following table summarizes the key efficacy results from the interim and final analyses of

the BALANCE-CF™ 1 trial that led to its termination.
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Parameter
BI 1265162 (200 µg
twice daily)

Placebo Difference (95% CI)

Interim Analysis

Change in ppFEV₁ -0.8%
-0.8% (-6.6 to 4.9)[1]

[3]

Change in LCI (units) +2.1 +2.1 (-2.4 to 6.5)[1][3]

Final Analysis

Change in ppFEV₁ +0.5% -1.0% +1.5% (-3.5 to 6.5)[2]

Signaling Pathway and Experimental Workflow
Epithelial Sodium Channel (ENaC) Inhibition in Cystic
Fibrosis
The diagram below illustrates the intended mechanism of action of BI 1265162 in the airway

epithelium of individuals with cystic fibrosis.

Airway Epithelium

Therapeutic Intervention

Dysfunctional
CFTR

Hyperactive
ENaC

Dehydrated Airway
Surface Liquid (ASL)

 Increased Na+ & H2O
 Absorption

BI 1265162

Thickened Mucus
Impaired Clearance

Inhibited
ENaC

 Blocks
Rehydrated ASL

 Normalizes Na+ & H2O
 Absorption Improved Mucus

Clearance

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://publications.ersnet.org/content/erj/59/2/2100746.abstract
https://pubmed.ncbi.nlm.nih.gov/34385272/
https://publications.ersnet.org/content/erj/59/2/2100746.abstract
https://pubmed.ncbi.nlm.nih.gov/34385272/
https://publications.ersnet.org/index.php/content/erj/59/2/2100746
https://www.benchchem.com/product/b12386402?utm_src=pdf-body
https://www.benchchem.com/product/b12386402?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Intended mechanism of BI 1265162 in cystic fibrosis airways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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